molecular formula C10H15N3O4 B13876640 1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole

1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole

Cat. No.: B13876640
M. Wt: 241.24 g/mol
InChI Key: TWWWXASHHUGWDN-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-3-nitropyrazole with oxan-2-yloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The oxan-2-yloxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole is unique due to the presence of both the nitro and oxan-2-yloxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-methyl-3-nitro-5-(oxan-2-yloxymethyl)pyrazole

InChI

InChI=1S/C10H15N3O4/c1-12-8(6-9(11-12)13(14)15)7-17-10-4-2-3-5-16-10/h6,10H,2-5,7H2,1H3

InChI Key

TWWWXASHHUGWDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])COC2CCCCO2

Origin of Product

United States

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